molecular formula C14H11NO B1620819 3-(1H-indol-2-yl)phenol CAS No. 40756-70-5

3-(1H-indol-2-yl)phenol

Cat. No.: B1620819
CAS No.: 40756-70-5
M. Wt: 209.24 g/mol
InChI Key: NEHVUPZZAIICMZ-UHFFFAOYSA-N
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Description

3-(1H-indol-2-yl)phenol is an organic compound that features an indole ring fused to a phenol group. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of both the indole and phenol moieties in this compound makes it a valuable scaffold for drug discovery and development.

Scientific Research Applications

3-(1H-indol-2-yl)phenol has a wide range of applications in scientific research:

Safety and Hazards

Like all chemicals, 3-(1H-indol-2-yl)phenol should be handled with care. Safety data sheets provide information on the potential hazards of this compound. For instance, it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research on 3-(1H-indol-2-yl)phenol and other indole derivatives are vast. These compounds have diverse biological activities and immense potential for further exploration for therapeutic possibilities . Biotechnological production of indole derivatives for industrial applications is also a promising area of research .

Biochemical Analysis

Biochemical Properties

3-(1H-indol-2-yl)phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity. For example, indole derivatives can inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, can modulate the activity of nuclear receptors and other signaling molecules, thereby influencing cellular responses . These effects can lead to changes in cell proliferation, apoptosis, and differentiation, making this compound a potential therapeutic agent for various diseases .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes and receptors, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can result in altered gene expression and cellular responses. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit time-dependent effects on cell proliferation and apoptosis . Additionally, the stability of this compound in different experimental conditions can affect its efficacy and potency .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, it is crucial to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing its adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of different metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, this compound can modulate the activity of enzymes involved in metabolic pathways, thereby affecting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, indole derivatives can be transported across cell membranes by specific transporters, affecting their intracellular concentration and distribution . These interactions can impact the efficacy and potency of this compound in different tissues .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, where they can modulate gene expression by interacting with transcription factors . Additionally, the localization of this compound to specific organelles can affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(1H-indol-2-yl)phenol involves the condensation of 3-(2-nitrovinyl)indole with phenols in the presence of polyphosphoric acid. This reaction typically requires heating and results in the formation of the desired product through a series of rearrangements and condensations .

Another approach involves the use of metal-catalyzed C-C bond-forming reactions to couple indole derivatives with functionalized aromatic precursors . These reactions often employ catalysts such as palladium or copper and require specific reaction conditions, including controlled temperatures and the presence of ligands to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the development of greener and more sustainable synthetic routes is an ongoing area of research to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-2-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group in precursor compounds can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of Lewis acids or other catalysts.

Major Products

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Halogenated or sulfonated indole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-2-yl)phenol is unique due to the specific positioning of the indole and phenol groups, which can influence its reactivity and biological activity. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and development.

Properties

IUPAC Name

3-(1H-indol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)15-14/h1-9,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHVUPZZAIICMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378048
Record name 3-(1H-indol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40756-70-5
Record name 3-(1H-indol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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